molecular formula C15H14ClF3O3 B1680881 (2s)-7-Tert-Butyl-6-Chloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid CAS No. 215122-74-0

(2s)-7-Tert-Butyl-6-Chloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid

Cat. No.: B1680881
CAS No.: 215122-74-0
M. Wt: 334.72 g/mol
InChI Key: QGCKNIAMHUUUDI-LBPRGKRZSA-N
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Preparation Methods

The synthesis of SC-75416 involves several steps. The chemical structure of SC-75416 is C15H14ClF3O3, and it typically exists as a solid at room temperature . The preparation method includes the following steps:

Chemical Reactions Analysis

SC-75416 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

SC-75416 has a wide range of scientific research applications:

Mechanism of Action

SC-75416 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins. By blocking COX-2 activity, SC-75416 reduces the synthesis of these inflammatory mediators, thereby alleviating pain and inflammation . The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammation and pain responses.

Comparison with Similar Compounds

SC-75416 is unique among COX-2 inhibitors due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:

SC-75416 stands out due to its favorable human half-life and superior analgesic efficacy in clinical trials .

Properties

CAS No.

215122-74-0

Molecular Formula

C15H14ClF3O3

Molecular Weight

334.72 g/mol

IUPAC Name

(2S)-7-tert-butyl-6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C15H14ClF3O3/c1-14(2,3)9-6-11-7(5-10(9)16)4-8(13(20)21)12(22-11)15(17,18)19/h4-6,12H,1-3H3,(H,20,21)/t12-/m0/s1

InChI Key

QGCKNIAMHUUUDI-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=C(C=C2C=C([C@H](OC2=C1)C(F)(F)F)C(=O)O)Cl

SMILES

CC(C)(C)C1=C(C=C2C=C(C(OC2=C1)C(F)(F)F)C(=O)O)Cl

Canonical SMILES

CC(C)(C)C1=C(C=C2C=C(C(OC2=C1)C(F)(F)F)C(=O)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SC-75416;  SC75416;  SC 75416

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-7-(1,1-dimethylethyl)-2-trifluoromethyl-2H-1-benzopyran-3-carboxylic acid (Example 8)(11.4 g, 34.1 mmol) and (S)(-)-2-amino-3-phenyl-1-propanol (2.57 g, 17.00 mmol) was added n-heptane (200 mL) and the mixture set aside for 16 hours. The resulting suspension was filtered yielding a solid (3.8 g). This solid was recrystallized from 2-butanone (20 mL) and n-heptane (200 mL) yielding upon filtration a white solid (3.0 g). This solid was dissolved in ethyl acetate (100 mL) and washed with 1 N HCl (50 mL) and brine (2×50 mL), dried over MgSO4 and concentrated in vacuo yielding a white solid. This solid was recrystallized from n-heptane yielding the title compound of high optical purity as a crystalline solid (1.7 g, 30%): mp 175.4-176.9° C. 1H NMR (acetone-d6 /300 MHz) 7.86 (s, 1H), 7.52 (s, 1H), 7.12 (s, 1H), 5.83 (q, 1H, J=7.1 Hz), 1.48 (s, 9H). Anal. Calc'd for C15H14O3F3Cl: C, 53.83; H, 4.22; N, 0.0; Cl, 10.59. Found: C, 53.78; H, 4.20; N, 0.0; Cl, 10.65. This compound was determined to have an optical purity of greater than 90% ee. Chiral purity was determined as describe in Example 66.
Name
6-chloro-7-(1,1-dimethylethyl)-2-trifluoromethyl-2H-1-benzopyran-3-carboxylic acid
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
solid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s)-7-Tert-Butyl-6-Chloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid
Reactant of Route 2
(2s)-7-Tert-Butyl-6-Chloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid
Reactant of Route 3
(2s)-7-Tert-Butyl-6-Chloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid
Reactant of Route 4
(2s)-7-Tert-Butyl-6-Chloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid
Reactant of Route 5
(2s)-7-Tert-Butyl-6-Chloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid
Reactant of Route 6
(2s)-7-Tert-Butyl-6-Chloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid

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